VU6015929 -

VU6015929

Catalog Number: EVT-2824993
CAS Number:
Molecular Formula: C24H19F4N5O2
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Cancer: Many papers discuss compounds targeting specific kinases involved in cancer cell proliferation. For instance, Hu7691 is a selective Akt inhibitor with promising anticancer activity and an improved safety profile over earlier Akt inhibitors. [] Another example is AKE-72, a pan-BCR-ABL inhibitor with potent activity against the T315I gatekeeper resistant mutant. []
  • Thrombosis: Compounds like APD791 act as 5-HT2A receptor antagonists and show potential as antithrombotic agents. [, ]
  • Cognitive Disorders: Compounds like TAK-915 and its derivatives show promise as phosphodiesterase 2A inhibitors for treating cognitive impairment. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrated efficacy in preclinical studies for cancer treatment. It exhibits a 24-fold selectivity for Akt1 over Akt2 and is associated with a lower risk of cutaneous toxicity compared to other Akt inhibitors. Hu7691 received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It demonstrates potent inhibition of serotonin-amplified platelet aggregation and exhibits good oral bioavailability. Due to its promising preclinical profile, APD791 was selected for clinical development for the treatment of arterial thrombosis. [, ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetics and increases cerebrospinal fluid (CSF) glycine concentrations in rats. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f phosphate)

  • Compound Description: This compound is a novel teraryl oxazolidinone with enhanced antimicrobial activity and a favorable safety profile compared to linezolid. It demonstrates high oral bioavailability and improved survival protection in a mouse model of MRSA systemic infection. []
  • Compound Description: Nilotinib is an anti-leukaemia drug used for treating various cancers. It exists in different crystalline forms, including a nanosize weakly crystalline form with enhanced solubility and bioavailability. [, ]
Source and Classification

VU6015929 was developed through a systematic optimization process aimed at enhancing the potency and selectivity of existing DDR inhibitors. It belongs to the class of amide compounds featuring a pyridine hinge binding motif, which contributes to its selective activity against DDR1 and DDR2 kinases . The compound's design was guided by structure-activity relationship studies that focused on maximizing efficacy while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU6015929 involves several key steps:

  1. Starting Material: The synthesis begins with 6-aminocoumarin as a fundamental building block.
  2. Formation of 6-Nitrocoumarin: This is achieved by reacting 2-hydroxy-5-nitrobenzaldehyde with acetic anhydride in a mixture of polyphosphoric acid and dimethylformamide at elevated temperatures (145 °C).
  3. Reduction: The nitrocoumarin is then reduced to the corresponding amine using iron powder or tin(II) chloride in ethanol.
  4. Coupling Reactions: The amine undergoes coupling with aryl isocyanates or benzoic acid derivatives using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine in anhydrous dimethylformamide to produce the desired amide derivatives .

This multi-step synthesis allows for the generation of various analogs, optimizing for improved pharmacological properties.

Molecular Structure Analysis

Structure and Data

VU6015929 features a complex molecular structure characterized by a coumarin backbone with various substituents that enhance its binding affinity for DDR1/2. The specific structural components include:

  • Pyridine Ring: Acts as a hinge binding motif.
  • Amide Linkage: Facilitates interaction with the kinase domain.
  • Aromatic Substituents: Contribute to selectivity and potency.

The three-dimensional structure can be modeled using computational chemistry techniques, which aid in understanding its interaction with the DDR kinases .

Chemical Reactions Analysis

Reactions and Technical Details

VU6015929 primarily acts through competitive inhibition of the ATP-binding site within the DDR kinase domains. Key reactions include:

  • Inhibition of Phosphorylation: By binding to the active site, VU6015929 prevents ATP from interacting with DDR1/2, thereby inhibiting downstream signaling pathways associated with fibrosis.
  • Collagen Interaction: The compound effectively blocks collagen-induced activation of DDR1, which is crucial for its antifibrotic effects .

The compound's efficacy has been validated through various biochemical assays, demonstrating its ability to modulate DDR-mediated responses in cellular models.

Mechanism of Action

Process and Data

The mechanism by which VU6015929 exerts its effects involves:

  1. Competitive Binding: The compound binds to the ATP-binding pocket of DDR1/2, preventing ATP from activating these receptors.
  2. Inhibition of Collagen-Induced Signaling: This blockade results in reduced phosphorylation of downstream targets involved in fibrosis, such as β-catenin and TGF-β pathways.
  3. Impact on Cellular Processes: By inhibiting DDR1 activation, VU6015929 reduces collagen production and fibroblast activation, thereby mitigating fibrotic processes .

Experimental data support these mechanisms through both in vitro assays and in vivo models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VU6015929 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Moderate water solubility; favorable gastrointestinal absorption predicted (>87%).
  • Stability: Stable under physiological conditions but may exhibit variable permeability across biological membranes (e.g., limited blood-brain barrier permeability) due to its chemical structure .

These properties are critical for assessing the compound's bioavailability and therapeutic potential.

Applications

Scientific Uses

VU6015929 has significant potential applications in scientific research and therapeutic development:

  • Antifibrotic Therapy: Its primary application lies in treating fibrotic diseases such as chronic kidney disease and idiopathic pulmonary fibrosis by targeting DDR1/2.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of DDR signaling in various cellular contexts, aiding in the understanding of fibrosis mechanisms .

Ongoing studies aim to further elucidate its pharmacological profile and therapeutic efficacy in preclinical models.

Properties

Product Name

VU6015929

IUPAC Name

4-fluoro-3-[[5-(1-methylpyrazol-3-yl)pyridin-3-yl]methylamino]-N-[3-(trifluoromethoxy)phenyl]benzamide

Molecular Formula

C24H19F4N5O2

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C24H19F4N5O2/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28/h2-12,14,30H,13H2,1H3,(H,31,34)

InChI Key

IZKVIUJIUTXIRH-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F

Solubility

not available

Canonical SMILES

CN1C=CC(=N1)C2=CN=CC(=C2)CNC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.